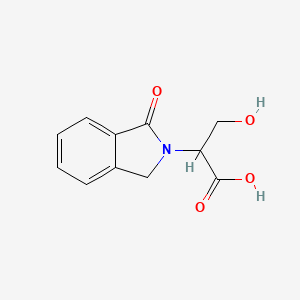

![molecular formula C20H21N3O3S2 B3000780 N-(4,7-二甲基苯并[d]噻唑-2-基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺 CAS No. 851080-48-3](/img/structure/B3000780.png)

N-(4,7-二甲基苯并[d]噻唑-2-基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzamide derivatives is a common theme across the papers. For instance, Paper reports the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides using 4-aminophenazone. Paper describes the synthesis of substituted N-(4-(6-methyl-1H-benzo[d]imidazol-2-yl)-5,6-dihydropyridin-1(2H)-yl)benzamide/benzenesulfonamide as anticancer agents. Paper details the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes. Paper discusses the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives. These methods involve various reagents and conditions, such as the use of copper(ii) chloride for oxidation and cyclization , or microwave irradiation for a solvent-free synthesis .

Molecular Structure Analysis

The molecular structures of the synthesized compounds are characterized using techniques like IR, NMR, and mass spectrometry. X-ray single-crystal diffraction is used to determine the crystal structures, bond lengths, bond angles, and dihedral angles of the compounds . The molecular structures are crucial for understanding the interaction of these compounds with biological targets and their overall biological activity.

Chemical Reactions Analysis

The papers describe various chemical reactions involved in the synthesis of benzamide derivatives. For example, the reaction of potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives leads to the formation of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives . The subsequent oxidation and cyclization produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives. In another case, Schiff's bases containing a thiadiazole scaffold are synthesized under microwave irradiation .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds are inferred from their molecular structures and the results of spectroscopic analysis. The crystal packing is often stabilized by hydrogen bonds, as well as C–H⋯π and π⋯π interactions . The cytotoxic activities of these compounds against various cancer cell lines are indicative of their chemical reactivity and potential as therapeutic agents . The ADMET properties of these compounds are also studied to predict their pharmacokinetic behavior and oral bioavailability .

科学研究应用

非甾体抗炎药中的合成和活性

与 N-(4,7-二甲基苯并[d]噻唑-2-基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺相关的源自 2-氨基噻唑和 2-氨基-2-噻唑啉的化合物已显示出作为非甾体抗炎药的潜力。这些化合物在合成和测试后,在特定浓度范围内显示出抗炎活性,突出了它们在医学应用中的潜力 (Lynch 等,2006).

正电子发射断层扫描成像

在神经影像学领域,噻唑基苯甲酰胺的衍生物因其在正电子发射断层扫描 (PET) 成像中的效用而被探索。具体来说,与 N-(4,7-二甲基苯并[d]噻唑-2-基)-4-(吡咯烷-1-基磺酰基)苯甲酰胺结构相关的化合物已被合成,并显示出对脑受体的很高结合亲和力,使其成为某些脑受体 PET 成像的有希望的候选物 (藤永等,2012).

增强疫苗佐剂

噻唑基苯甲酰胺化合物已被确定为潜在的疫苗佐剂。当与其他佐剂联合使用时,它们已被证明可以增强免疫反应。这表明它们在提高疫苗功效方面的潜在作用 (斋藤等,2022).

抗菌应用

一系列噻唑基苯甲酰胺衍生物已表现出显着的抗菌特性。这些化合物对各种细菌和真菌菌株有效,表明它们作为抗菌剂的潜力 (Bikobo 等,2017).

抗癌研究

在肿瘤学研究中,噻唑基苯甲酰胺已显示出作为抗癌剂的希望。这些化合物已针对各种癌细胞系进行了测试,并显示出抑制作用,表明它们在癌症治疗中的潜在用途 (Ravinaik 等,2021).

属性

IUPAC Name |

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S2/c1-13-5-6-14(2)18-17(13)21-20(27-18)22-19(24)15-7-9-16(10-8-15)28(25,26)23-11-3-4-12-23/h5-10H,3-4,11-12H2,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMHSTXKMQOYHHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-1-[3-[2-(furan-2-yl)-2-oxoethyl]morpholin-4-yl]propan-1-one](/img/structure/B3000698.png)

![N-[3-(2-Hydroxyethyl)azetidin-3-yl]-2-nitrobenzenesulfonamide](/img/structure/B3000699.png)

![N-[3-(acetylamino)phenyl]-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3000704.png)

![Methyl 5-[2-amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-(2-chlorophenyl)-4-isoxazolecarboxylate](/img/structure/B3000705.png)

![9-cyclopentyl-3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B3000706.png)

![3-(4-methoxyphenyl)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propanamide](/img/structure/B3000710.png)

![N-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B3000712.png)

![3,4-dimethoxy-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B3000714.png)

![6-Bromo-2,7-dimethylimidazo[1,2-a]pyridine;hydrochloride](/img/structure/B3000716.png)